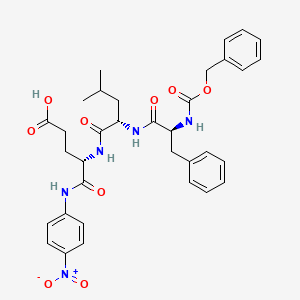

Z-Phe-Leu-Glu-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N5O9/c1-22(2)19-28(32(43)36-27(17-18-30(40)41)31(42)35-25-13-15-26(16-14-25)39(46)47)37-33(44)29(20-23-9-5-3-6-10-23)38-34(45)48-21-24-11-7-4-8-12-24/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,40,41)/t27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLMBZPHTOCJKX-AWCRTANDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Z-Phe-Leu-Glu-pNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Phe-Leu-Glu-pNA (N-carbobenzoxy-L-phenylalanyl-L-leucyl-L-glutamic acid p-nitroanilide) is a synthetic chromogenic substrate meticulously designed for the specific detection and quantification of glutamyl endopeptidase activity. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its use, and a summary of its kinetic parameters with relevant enzymes. The core of its utility lies in the enzymatic release of the chromophore p-nitroaniline (pNA), which allows for a simple and sensitive spectrophotometric assay of enzyme activity.

Core Mechanism of Action

The fundamental principle behind this compound as a tool for enzyme activity measurement is the highly specific enzymatic hydrolysis of a peptide bond, leading to the release of a colored compound.

This compound is a tripeptide (Phenylalanine-Leucine-Glutamic acid) with two key modifications:

-

N-terminal protection: The N-terminus of the phenylalanine residue is protected by a carbobenzoxy (Z) group. This modification prevents non-specific degradation by exopeptidases.

-

C-terminal chromophore: The C-terminus of the glutamic acid residue is covalently linked to a p-nitroanilide (pNA) molecule. In its intact form, the substrate is colorless.

The mechanism of action unfolds in a single, enzyme-catalyzed step:

-

Enzyme Recognition and Binding: Glutamyl endopeptidases, a class of serine proteases, specifically recognize and bind to the substrate. The primary specificity of these enzymes is for the glutamic acid (Glu) residue at the P1 position (the amino acid residue immediately preceding the scissile bond).

-

Hydrolysis: The enzyme catalyzes the hydrolytic cleavage of the amide bond between the carboxyl group of the glutamic acid residue and the amino group of the p-nitroaniline molecule.

-

Chromophore Release: This cleavage event liberates the p-nitroaniline (pNA) molecule.

-

Spectrophotometric Detection: Free p-nitroaniline in solution exhibits a distinct yellow color with a maximum absorbance at approximately 405-410 nm. The rate of increase in absorbance at this wavelength is directly proportional to the rate of enzymatic activity under defined conditions.

The specificity of the cleavage is crucial. In the presence of ammonium ions, enzymes like the V8 protease from Staphylococcus aureus exhibit high specificity for the glutamic acid residue.[1]

Signaling Pathway Diagram

Caption: Enzymatic cleavage of this compound and subsequent detection.

Quantitative Data

The interaction between this compound and glutamyl endopeptidases can be characterized by standard Michaelis-Menten kinetics. The following table summarizes the available kinetic parameters for the hydrolysis of this substrate by a representative glutamyl endopeptidase.

| Enzyme | Source Organism | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH |

| Glutamyl Endopeptidase | Bacillus intermedius | 6 | Not Reported | Not Reported | 8.0 |

| Endoproteinase Glu-C (V8 Protease) | Staphylococcus aureus V8 | Not Reported | Not Reported | Not Reported | 7.8 |

Detailed Experimental Protocol

This protocol provides a generalized method for determining the activity of a glutamyl endopeptidase, such as Staphylococcus aureus V8 protease, using this compound. Researchers should optimize concentrations and incubation times based on the specific enzyme and experimental conditions.

Materials

-

This compound substrate

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Purified glutamyl endopeptidase (e.g., S. aureus V8 protease)

-

Assay Buffer: 0.1 M Ammonium Bicarbonate, pH 8.0, or 0.1 M Sodium Phosphate, pH 7.8

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplate or cuvettes

-

Standard p-nitroaniline solution (for generating a standard curve)

Experimental Workflow

References

An In-depth Technical Guide to Z-Phe-Leu-Glu-pNA: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of the synthetic chromogenic substrate, Z-Phe-Leu-Glu-pNA. This molecule is a valuable tool in protease research, particularly for the characterization of glutamyl endopeptidases.

Core Chemical and Physical Properties

This compound, with the IUPAC name (4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid, is a synthetic peptide derivative. Its structure is specifically designed to be a substrate for certain proteolytic enzymes. The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₃₄H₃₉N₅O₉ | |

| Molecular Weight | 661.7 g/mol | |

| Exact Mass | 661.27477784 Da | |

| CAS Number | 104634-10-8 | |

| SMILES | CC(C)C--INVALID-LINK--O)C(=O)NC1=CC=C(C=C1)--INVALID-LINK--[O-]">C@@HNC(=O)--INVALID-LINK--NC(=O)OCC3=CC=CC=C3 |

Molecular Structure and Functionality

This compound is a tripeptide composed of Phenylalanine (Phe), Leucine (Leu), and Glutamic acid (Glu). The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus of the glutamic acid is linked to a p-nitroaniline (pNA) molecule. This specific arrangement of amino acids and protecting groups makes it a target for certain proteases, particularly those that recognize and cleave at the carboxylic side of a glutamic acid residue.

The functionality of this compound as a chromogenic substrate is dependent on the enzymatic cleavage of the amide bond between the glutamic acid and the p-nitroaniline. Upon cleavage, the p-nitroaniline is released, which is a yellow-colored compound that can be quantified spectrophotometrically. This allows for a continuous and straightforward assay of enzyme activity.

Applications in Research and Drug Development

This synthetic peptide is a crucial tool for investigating the substrate specificity of various proteolytic enzymes, especially glutamyl endopeptidases. Its primary applications include:

-

Enzyme Activity Assays: It serves as a substrate for a variety of proteases, enabling researchers to measure their activity with high precision.

-

Enzyme Kinetics Studies: The ease of detecting the cleavage product allows for detailed kinetic analysis, including the determination of Michaelis-Menten constants (Km and Vmax).

-

Screening for Protease Inhibitors: In drug discovery, this compound is employed to screen for potential drug candidates that can inhibit the activity of specific proteases.

-

Characterization of Proteases: It aids in the characterization of newly discovered proteases by determining their substrate specificity.

Experimental Protocols

The following provides a generalized experimental protocol for a protease activity assay using this compound. It is important to note that optimal conditions (e.g., pH, temperature, substrate concentration) will vary depending on the specific enzyme being investigated and should be determined empirically.

Materials:

-

This compound

-

Assay Buffer (e.g., Tris-HCl, Phosphate buffer)

-

Purified enzyme solution

-

Microplate reader or spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Preparation of Substrate Stock Solution:

-

Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.

-

-

Preparation of Working Solutions:

-

Dilute the enzyme to the desired concentration in the assay buffer.

-

Dilute the this compound stock solution to the desired final concentration in the assay buffer. It is crucial to determine the optimal substrate concentration for the specific enzyme, which is often around its Km value.

-

-

Enzyme Assay:

-

Pipette the assay buffer and the enzyme solution into the wells of a microplate or cuvettes.

-

Initiate the reaction by adding the this compound working solution.

-

The final reaction volume will depend on the chosen format (e.g., 100-200 µL for a 96-well plate).

-

-

Measurement of p-Nitroaniline Release:

-

Immediately begin monitoring the absorbance at 405 nm using a microplate reader or spectrophotometer.

-

Record the absorbance at regular time intervals for a set duration.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per unit of time).

-

The concentration of the released p-nitroaniline can be determined using its molar extinction coefficient (ε ≈ 10,000 M⁻¹cm⁻¹ at 405 nm).

-

Enzyme activity can then be expressed in standard units (e.g., µmol of product formed per minute per mg of enzyme).

-

Visualizing the Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the enzymatic cleavage mechanism.

Caption: Experimental workflow for a protease assay using this compound.

Caption: Enzymatic cleavage of this compound and release of p-nitroaniline.

The Advent of Chromogenic Substrates: A Technical Guide to the Discovery and Development of p-Nitroanilide Peptides

Introduction

The study of proteolytic enzymes, or proteases, is fundamental to numerous areas of biological research and drug development, from understanding complex signaling cascades to identifying novel therapeutic inhibitors. A significant leap forward in this field came with the development of chromogenic substrates, which provided a simple and continuous method for monitoring enzyme activity. Among these, peptide substrates derivatized with p-nitroaniline (pNA) have become an indispensable tool. First introduced in the early 1970s, these synthetic molecules are designed to mimic the natural substrates of proteases.[1][2] Enzymatic cleavage of the peptide bond releases the p-nitroaniline group, a chromophore that produces a distinct yellow color, allowing for direct and quantitative spectrophotometric measurement of enzyme kinetics.[1][3]

This technical guide provides an in-depth exploration of the discovery, development, synthesis, and application of p-nitroanilide peptide substrates, intended for researchers, scientists, and professionals in the field of drug development.

Core Principle: The Chromogenic Reaction

The utility of p-nitroanilide substrates lies in a straightforward enzymatic reaction. A specific peptide sequence, recognized by the target protease, is linked via an amide bond to p-nitroaniline. In its bound state, the substrate is colorless. Upon hydrolysis of the amide bond by the protease, the free p-nitroaniline is released into the solution.[4] This product has a maximum absorbance wavelength of approximately 405 nm, and its concentration can be determined using a spectrophotometer. The rate of color formation is directly proportional to the enzymatic activity.[1][3]

Development and Synthesis of Peptide p-Nitroanilides

The synthesis of peptide p-nitroanilides presents a significant chemical challenge. The core difficulty lies in the low nucleophilicity of the aromatic amino group of p-nitroaniline, which makes the formation of the amide bond with the peptide's C-terminal carboxyl group inefficient using standard peptide coupling methods.[5][6]

To overcome this, researchers have developed several specialized synthetic strategies:

-

Solid-Phase Peptide Synthesis (SPPS) Modifications: One approach involves using a modified resin linker. For instance, an aryl hydrazine resin can be used to assemble the peptide. After synthesis, the fully protected peptide hydrazide on the resin is activated by mild oxidation (e.g., with N-bromosuccinimide), yielding a highly reactive acyl diazene. This intermediate efficiently reacts with the weakly nucleophilic p-nitroaniline to form the desired product.[5][7]

-

Alternative Precursors: Another strategy avoids the direct use of p-nitroaniline during peptide coupling. Instead, a more reactive analog, such as 5-amino-2-nitrobenzoic acid (Anb5,2), can be coupled to the peptide on a solid support.[6] This analog serves as a precursor that mimics the final chromogen.

-

Solution-Phase Chemistry: Early methods often relied on solution-phase chemistry, which, while flexible, could be time-consuming. These methods typically involve activating the C-terminal amino acid of the peptide before attempting to couple it with p-nitroaniline.

Quantitative Data and Applications

Peptide p-nitroanilides are workhorse tools for enzyme characterization and inhibitor screening. They allow for the precise determination of key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). The specificity constant (kcat/Km) is particularly valuable for comparing the efficiency of an enzyme towards different substrates.[8]

Data Presentation

The tables below summarize key quantitative data for the application of these substrates.

Table 1: Kinetic Parameters of Proteases with Selected p-Nitroanilide Substrates

| Enzyme | Substrate | Km (µM) | kcat/Km (M-1s-1) | Citation(s) |

|---|---|---|---|---|

| Bovine Factor Xa | Various Peptide-pNA | > 100 | 1.5 x 101 to 2 x 106 | [8] |

| Trypsin | Z-Lys-pNA | Dependent on pH | Dependent on pH | [9] |

| Dipeptidyl Peptidase IV | Gly-Pro-pNA | 50 - 2000 (range) | Not specified | [10] |

| Astacin | Suc-Ala-Ala-Ala-pNA | Not specified | Not specified | [11] |

| Aryl Acylamidase | p-nitroacetanilide (PNAA) | 20 (at high pH) | 3.4 x 105 (at high pH) |[12] |

Note: Kinetic parameters are highly dependent on experimental conditions such as pH, temperature, and buffer composition.[8][9]

Table 2: Spectrophotometric Properties of p-Nitroaniline (pNA)

| Property | Value | Description | Citation(s) |

|---|---|---|---|

| λmax | ~405 nm | Wavelength of maximum absorbance for the released chromophore. | [7][13] |

| Molar Absorptivity (ε) | ~9600 M-1cm-1 | A constant used in the Beer-Lambert law to calculate concentration from absorbance. |[3] |

Experimental Protocols

Protocol 1: General Synthesis of a Peptide p-Nitroanilide via the Aryl Hydrazine Method

This protocol is a generalized representation based on modern solid-phase techniques.[5][7]

-

Resin Preparation: Start with a hydrazinobenzoyl resin.

-

Peptide Assembly: Synthesize the desired peptide sequence on the resin using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.

-

Activation: Once peptide assembly is complete, wash the resin with an anhydrous solvent (e.g., dichloromethane). Suspend the resin in a solution containing N-bromosuccinimide (NBS) (2 equivalents) and anhydrous pyridine for approximately 10 minutes at room temperature to form the reactive acyl diazene intermediate.

-

Coupling with pNA: Wash the activated resin to remove excess reagents. Immediately add a solution of p-nitroaniline in a suitable solvent (e.g., DMF) and allow the mixture to react for several hours until the coupling is complete, which can be monitored by analytical HPLC.

-

Cleavage and Deprotection: Wash the resin thoroughly. Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), to cleave the peptide-pNA from the resin and remove all protecting groups.

-

Purification: Precipitate the crude product in cold ether, centrifuge, and collect the solid. Purify the peptide-pNA using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Protocol 2: Standard Enzyme Kinetics Assay

This protocol describes a typical procedure for measuring protease activity.[3][14]

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer appropriate for the target enzyme (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

-

Substrate Stock Solution: Dissolve the peptide-pNA substrate in a minimal amount of an organic solvent like DMSO and then dilute to a final concentration (e.g., 10 mM) with the assay buffer.[15]

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in assay buffer. The final concentration used in the assay should be determined empirically to ensure a linear rate of product formation over the desired time course.

-

pNA Standard Curve: Prepare a series of known concentrations of free p-nitroaniline in the assay buffer to create a standard curve for converting absorbance values to molar concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to each well.

-

Add varying concentrations of the substrate to the wells.

-

To initiate the reaction, add a fixed amount of the enzyme solution to each well. The final volume should be consistent (e.g., 200 µL).

-

Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Monitor the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 15-30 minutes).

-

-

Data Analysis:

-

Use the pNA standard curve and the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance (ΔA/min) to the rate of reaction in moles/min.

-

Plot the initial reaction velocity (V0) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Application in a Biological Context: The Coagulation Cascade

p-Nitroanilide substrates have been instrumental in dissecting complex biological systems like the blood coagulation cascade. This pathway involves a series of serine proteases that activate each other, culminating in the formation of thrombin, which then converts fibrinogen to fibrin to form a blood clot. Substrates specific for key enzymes like Factor Xa and Thrombin allow for their precise measurement in plasma, which is critical for diagnosing clotting disorders and monitoring anticoagulant therapy.[2][16]

Conclusion

The development of p-nitroanilide peptide substrates revolutionized the study of proteases by providing a simple, robust, and quantitative method for assessing enzymatic activity. From their initial discovery to the sophisticated synthetic methods developed to produce them, these chromogenic reporters have become a cornerstone of enzymology, clinical diagnostics, and high-throughput screening for drug discovery. Their continued use underscores the power of elegant chemical tools to unravel complex biological processes.

References

- 1. diapharma.com [diapharma.com]

- 2. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chromogenic substrates | PPT [slideshare.net]

- 4. nhsjs.com [nhsjs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Kinetic investigation of the hydrolysis of aminoacyl p-nitroanilides by dipeptidyl peptidase IV from human and pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of nitroanilide cleavage by astacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chromogenic Substrate Methods - ChromogenicSubstrates.com [chromogenicsubstrates.com]

The Chromogenic Substrate Z-Phe-Leu-Glu-pNA: A Technical Guide for Studying Glutamyl Endopeptidase Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the chromogenic substrate N-carbobenzoxy-L-phenylalanyl-L-leucyl-L-glutamic acid p-nitroanilide (Z-Phe-Leu-Glu-pNA) in the characterization and study of glutamyl endopeptidases. This synthetic peptide is a valuable tool for investigating enzyme kinetics, screening inhibitors, and understanding the role of these proteases in various biological processes, particularly in the context of bacterial pathogenesis.

Introduction to Glutamyl Endopeptidases and this compound

Glutamyl endopeptidases (GEPs) are a class of serine proteases that exhibit high specificity for cleaving peptide bonds on the carboxyl-terminal side of glutamic acid residues. Prominent examples include the V8 protease (SspA) from Staphylococcus aureus and the glutamyl-specific endopeptidase (GSE-BL) from Bacillus licheniformis. These enzymes play crucial roles in bacterial physiology and virulence, making them attractive targets for drug development.

This compound is a specifically designed chromogenic substrate that mimics the natural cleavage site of these enzymes. Upon enzymatic hydrolysis at the glutamyl bond, the colorless substrate releases p-nitroaniline (pNA), a yellow chromophore that can be readily quantified by measuring its absorbance at 405-410 nm. This property allows for a continuous and straightforward spectrophotometric assay to determine glutamyl endopeptidase activity.

Quantitative Data: Kinetic Parameters of Glutamyl Endopeptidases

The efficiency of this compound as a substrate for different glutamyl endopeptidases can be compared by examining their kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

| Enzyme | Substrate | Km (mM) | Vmax (µmol/mg·min) | Optimal pH | Optimal Temperature (°C) |

| Bacillus licheniformis GSE-BL | This compound | 1.495 ± 0.034 | 50.237 | 7.5 - 8.5 | 37 - 42 |

| Staphylococcus aureus V8 Protease | Boc-Ala-Leu-Leu-Glu-pNA | 0.25 | Not specified | ~8.0 | 37 |

Experimental Protocols

General Principle

The enzymatic activity of glutamyl endopeptidase is determined by measuring the rate of p-nitroaniline (pNA) release from the chromogenic substrate this compound. The increase in absorbance at 405-410 nm is directly proportional to the enzymatic activity under the specified assay conditions.

Materials and Reagents

-

Glutamyl endopeptidase (e.g., S. aureus V8 protease or B. licheniformis GSE-BL)

-

This compound substrate

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

Assay Buffer:

-

For S. aureus V8 protease: 0.1 M Sodium Phosphate buffer, pH 7.8, or 0.1 M Ammonium Bicarbonate, pH 8.0.

-

For B. licheniformis GSE-BL: Tris-HCl buffer, pH 8.0.

-

-

Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm

-

96-well microplate or cuvettes

-

Incubator or temperature-controlled plate reader (37°C)

Preparation of Solutions

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. This solution should be stored at -20°C.

-

Enzyme Solution: Prepare a stock solution of the glutamyl endopeptidase in the appropriate assay buffer. The final concentration will depend on the specific activity of the enzyme preparation and should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Buffer: Prepare the appropriate buffer and adjust the pH accurately.

Assay Procedure

-

Reaction Setup: In a 96-well microplate, add the following components to each well:

-

X µL of Assay Buffer

-

Y µL of Enzyme Solution (to achieve the desired final concentration)

-

The total volume should be brought to just under the final reaction volume (e.g., 190 µL for a 200 µL final volume).

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiation of Reaction: Add Z µL of the this compound substrate solution to each well to initiate the reaction. The final concentration of the substrate should be varied if determining kinetic parameters (e.g., 0.1 to 5 mM). For routine activity assays, a concentration at or above the Km is recommended.

-

Measurement: Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader at 37°C. Record the absorbance at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes. Ensure that the reaction rate is linear during the measurement period.

-

Blank Control: Prepare a blank reaction containing all components except the enzyme solution. The absorbance of the blank should be subtracted from the absorbance of the experimental samples.

Calculation of Enzyme Activity

-

Determine the rate of change in absorbance (ΔA/min): Plot the absorbance values against time and determine the slope of the linear portion of the curve.

-

Calculate the concentration of p-nitroaniline released: Use the Beer-Lambert law:

-

A = εbc

-

Where:

-

A is the change in absorbance per minute (ΔA/min)

-

ε is the molar extinction coefficient of p-nitroaniline (for pNA at 410 nm, ε is approximately 8,800 M-1cm-1)

-

b is the path length of the light through the sample in cm (for a standard 96-well plate, this is typically calculated based on the volume in the well)

-

c is the concentration of pNA in M (mol/L)

-

-

-

Calculate the enzyme activity:

-

Activity (µmol/min) = (ΔA/min * reaction volume in L) / (ε * path length in cm)

-

Specific Activity (U/mg) = Activity (µmol/min) / amount of enzyme in mg

-

One unit (U) of glutamyl endopeptidase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitroaniline per minute under the specified conditions.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Determining Glutamyl Endopeptidase Activity

Activation and Pathogenic Role of S. aureus V8 Protease (SspA)

The glutamyl endopeptidase from S. aureus, V8 protease (SspA), is a key virulence factor. It is secreted as an inactive zymogen and is activated through a proteolytic cascade. Once active, it contributes to pathogenesis by degrading host immune components and modulating bacterial surface proteins.

Conclusion

This compound is a robust and convenient substrate for the in vitro characterization of glutamyl endopeptidases. Its use in straightforward colorimetric assays allows for the determination of key kinetic parameters and the screening of potential inhibitors. Understanding the activity of these enzymes is crucial, particularly in the context of bacterial pathogenesis, where they represent promising targets for the development of novel anti-infective therapies. This guide provides a comprehensive framework for researchers to utilize this compound effectively in their studies of glutamyl endopeptidase function.

References

A Technical Guide to Chromogenic Protease Assays Utilizing Z-Phe-Leu-Glu-pNA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of chromogenic protease assays, with a specific focus on the synthetic peptide substrate Z-Phe-Leu-Glu-pNA. This substrate is a valuable tool for the characterization of glutamyl endopeptidases, a class of proteases with significant roles in various physiological and pathological processes. This guide provides detailed experimental methodologies, quantitative data for key enzymes, and visual representations of the underlying biochemical pathways and workflows.

Core Principles of the Chromogenic Assay

The chromogenic protease assay is a widely used method to quantify the enzymatic activity of proteases. The fundamental principle lies in the use of a synthetic substrate that, when cleaved by a specific protease, releases a colored product, or chromophore. The rate of color development is directly proportional to the protease activity and can be measured over time using a spectrophotometer.

The substrate, this compound, is a synthetic tripeptide composed of Phenylalanine (Phe), Leucine (Leu), and Glutamic acid (Glu), with a p-nitroaniline (pNA) group attached to the C-terminus of the glutamic acid residue. The N-terminus is protected by a benzyloxycarbonyl (Z) group. Many glutamyl endopeptidases, such as the V8 protease from Staphylococcus aureus and glutamyl endopeptidase from Bacillus licheniformis, recognize and cleave the peptide bond on the C-terminal side of the glutamic acid residue. This enzymatic cleavage releases p-nitroaniline, a yellow chromophore with a maximum absorbance at approximately 405-410 nm.

The specificity of the assay is determined by the amino acid sequence of the peptide substrate. In the case of this compound, the Phenylalanine and Leucine residues at the P3 and P2 positions, respectively, contribute to the binding affinity and specificity for certain proteases, while the Glutamic acid at the P1 position is the primary recognition site for glutamyl endopeptidases.

Quantitative Analysis of Enzyme Kinetics

The enzymatic hydrolysis of this compound allows for the determination of key kinetic parameters, including the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Bacillus licheniformis Glutamyl Endopeptidase (GSE-BL) | This compound | Data not available | Data not available | A Phe57Ala mutant of GSE-BL showed 50% higher catalytic efficiency than the native enzyme[1][2]. |

| Bacillus intermedius Glutamyl Endopeptidase | Z-Glu-pNA | 6[3][4] | Data not available | Data not available |

| Streptomyces griseus Protease (GluSGP) | Boc-Ala-Phe-Pro-Glu-pNA | 0.41 | Data not available | Data not available |

| Staphylococcus aureus V8 Protease | Boc-Ala-Leu-Leu-Glu-pNA | 0.25 | Data not available | Data not available |

Detailed Experimental Protocols

The following is a generalized protocol for a chromogenic protease assay using this compound. Optimal conditions, such as buffer pH, substrate concentration, and enzyme concentration, should be determined empirically for each specific protease.

Reagents and Materials

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8 (or other suitable buffer depending on the optimal pH of the protease).

-

Substrate Stock Solution: this compound dissolved in a minimal amount of a suitable organic solvent (e.g., DMSO) and then diluted in the assay buffer to the desired concentration.

-

Enzyme Solution: Purified protease diluted in assay buffer to a working concentration. The optimal concentration should be determined to ensure a linear reaction rate over the desired time course.

-

96-well Microplate: Clear, flat-bottom plates are recommended for spectrophotometric readings.

-

Microplate Reader: Capable of measuring absorbance at 405 nm.

Assay Procedure

-

Prepare the Reaction Mixture: In each well of the 96-well microplate, add the assay buffer and the substrate solution. The final volume in each well should be consistent. It is recommended to pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

-

Initiate the Reaction: Add the enzyme solution to each well to initiate the reaction. Mix gently by pipetting or using the plate reader's shaking function.

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm over time using the microplate reader. Readings should be taken at regular intervals (e.g., every 30-60 seconds) for a period sufficient to establish a linear rate of product formation.

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. The slope of this line represents the rate of p-nitroaniline release.

-

To convert the rate of absorbance change to the rate of product formation (in moles/minute), a standard curve for p-nitroaniline should be prepared.

-

For determining Km and Vmax, the assay should be performed with varying concentrations of the substrate, and the initial velocities should be plotted against the substrate concentration. The data can then be fitted to the Michaelis-Menten equation.

-

Visualization of Pathways and Workflows

Enzymatic Reaction Workflow

The following diagram illustrates the fundamental steps of the chromogenic assay.

Caption: Enzymatic cleavage of this compound and detection of p-nitroaniline.

General Experimental Workflow

This diagram outlines the typical workflow for conducting a chromogenic protease assay.

Caption: A typical experimental workflow for a chromogenic protease assay.

Signaling Pathway: S. aureus V8 Protease and PAR1 Activation

The V8 protease from Staphylococcus aureus is a glutamyl endopeptidase that plays a role in the bacterium's pathogenesis. One of its mechanisms involves the activation of Protease-Activated Receptor 1 (PAR1) on host cells, such as sensory neurons, which can contribute to symptoms like itching.[5][6][7][8][9]

Caption: Activation of host cell PAR1 by S. aureus V8 protease.

Conclusion

The chromogenic protease assay using the substrate this compound is a robust and versatile method for studying glutamyl endopeptidases. Its simplicity, sensitivity, and amenability to high-throughput screening make it an indispensable tool in basic research, drug discovery, and clinical diagnostics. A thorough understanding of the assay's principles, coupled with careful optimization of experimental conditions, is crucial for obtaining accurate and reproducible results. The insights gained from these assays contribute significantly to our understanding of the roles of proteases in health and disease, paving the way for the development of novel therapeutic interventions.

References

- 1. Characterization of the glutamate-specific endopeptidase from Bacillus licheniformis expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kazan state Federal University E-Archive :: Glutamyl endopeptidase of Bacillus intermedius strain 3-19. Purification, properties, and crystallization [dspace.kpfu.ru]

- 5. S. aureus drives itch and scratch-induced skin damage through a V8 protease-PAR1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Staphylococcus aureus SspA (V8 protease): New skin pathogenesis insights into an old enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. S. aureus drives itch and scratch-induced skin damage through a V8 protease-PAR1 axis | Chiu Lab [chiulab.med.harvard.edu]

- 8. Staphylococcus aureus SspA (V8 protease): New skin pathogenesis insights into an old enzyme | PLOS Pathogens [journals.plos.org]

- 9. researchgate.net [researchgate.net]

Z-Phe-Leu-Glu-pNA: A Versatile Tool for Probing Protein Interactions and Enzyme Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthetic peptide Z-Phe-Leu-Glu-pNA (N-carbobenzoxy-L-phenylalanyl-L-leucyl-L-glutamic acid p-nitroanilide) has emerged as a critical tool in the study of protein-protein interactions, particularly in the realm of protease activity and inhibition. Its utility as a chromogenic substrate allows for the straightforward and quantitative analysis of a variety of proteases, making it an invaluable asset in basic research, diagnostics, and the drug discovery pipeline. This guide provides a comprehensive overview of the applications of this compound, including quantitative kinetic data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.

Core Applications in Protease Research

This compound is primarily recognized as a substrate for glutamyl endopeptidases, which specifically cleave peptide bonds at the carboxyl side of glutamic acid residues. However, its utility extends to other serine proteases such as chymotrypsin, trypsin, and subtilisin. The enzymatic cleavage of this compound liberates p-nitroaniline (pNA), a yellow chromophore that can be readily detected and quantified spectrophotometrically, typically by measuring the absorbance at 405-410 nm. This property forms the basis of a simple and robust assay for measuring the activity of these proteases.

Key applications of this substrate include:

-

Enzyme Activity Assays: Determining the catalytic efficiency of purified or recombinant proteases.

-

Inhibitor Screening: High-throughput screening of small molecule libraries to identify potential protease inhibitors.

-

Kinetic Studies: Elucidating the mechanism of action of enzymes and their inhibitors.

-

Diagnostic Assays: Detecting the presence and activity of specific proteases in biological samples as potential disease biomarkers.

Quantitative Data: Kinetic Parameters

The efficiency of this compound as a substrate varies between different proteases. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters that define the enzyme-substrate interaction. A lower Km value indicates a higher affinity of the enzyme for the substrate.

| Enzyme | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) |

| Glutamate-Specific Endopeptidase (GSE-BL) from Bacillus licheniformis | 1.48 - 1.495[1] | Not specified | 7.5 - 8.5[1] | 37 - 42[1] |

| Staphylococcus aureus serine proteinase (SSP) | Not specified | 2.6 x 10⁴[1] | Not specified | Not specified |

| VSPase | Not specified | 3.0 x 10⁴[1] | Not specified | Not specified |

| SprE from Enterococcus faecalis | Not specified | Not specified | 7.0 - 7.5[1] | 37[1] |

Experimental Protocols

Standard Protease Activity Assay

This protocol provides a general framework for measuring the activity of a protease using this compound. Specific parameters such as buffer composition, pH, and temperature should be optimized for the particular enzyme being studied.

Materials:

-

Protease of interest

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents: Dilute the this compound stock solution to the desired final concentration in assay buffer. The final concentration should ideally be around the Km value for the enzyme, but can be optimized. Prepare a dilution series of the protease in assay buffer.

-

Set up the Reaction: In a 96-well microplate, add the diluted protease solution to each well. Include a negative control with assay buffer only.

-

Initiate the Reaction: Add the diluted this compound solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Incubate: Incubate the plate at the optimal temperature for the enzyme.

-

Measure Absorbance: Measure the absorbance at 405 nm at regular time intervals (e.g., every 1-2 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot. The concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 10,000 M⁻¹cm⁻¹). Enzyme activity is typically expressed in units/mg, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.

High-Throughput Screening of Protease Inhibitors

This protocol is designed for screening a library of compounds to identify potential inhibitors of a specific protease.

Materials:

-

Protease of interest

-

This compound stock solution

-

Compound library (typically dissolved in DMSO)

-

Assay buffer

-

96-well or 384-well microplates

-

Microplate reader

Procedure:

-

Prepare Plates: Add a small volume of each compound from the library to individual wells of the microplate. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Add Enzyme: Add the diluted protease solution to all wells except the negative controls.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compounds to interact with the enzyme.

-

Initiate Reaction: Add the this compound solution to all wells to start the enzymatic reaction.

-

Incubate and Measure: Incubate the plate at the optimal temperature and measure the absorbance at 405 nm at a single time point or kinetically.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the positive control. Compounds that show significant inhibition are selected as "hits" for further validation and characterization, including the determination of their IC₅₀ values.

Visualizing Workflows and Pathways

Experimental Workflow: Protease Activity Assay

Caption: Workflow for a standard protease activity assay.

Experimental Workflow: Inhibitor Screening

Caption: High-throughput screening workflow for protease inhibitors.

Signaling Pathway: Chymotrypsin and Protease-Activated Receptors (PARs)

Chymotrypsin, an enzyme for which this compound can act as a substrate, has been shown to be involved in cell signaling through the activation of Protease-Activated Receptors (PARs).[2] This pathway is particularly relevant in the intestinal epithelium.

Caption: Chymotrypsin-mediated signaling through PARs.

Conclusion

This compound is a versatile and indispensable tool for researchers investigating proteases. Its chromogenic nature facilitates simple and robust assays for enzyme activity and inhibitor screening. The quantitative data and detailed protocols provided in this guide offer a solid foundation for the effective application of this substrate in exploring protein interactions and their roles in health and disease. Furthermore, the ability to study the impact of proteases on signaling pathways, such as the chymotrypsin-PAR interaction, highlights the broader utility of this compound in elucidating complex biological processes.

References

A Comprehensive Technical Guide to the Handling and Storage of Z-Phe-Leu-Glu-pNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential handling and storage conditions for the chromogenic peptide substrate, Z-Phe-Leu-Glu-pNA (N-carbobenzoxy-L-phenylalanyl-L-leucyl-L-glutamic acid p-nitroanilide). Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and maximizing its shelf life in research and development settings.

Core Properties and Storage

Proper storage of this compound is paramount to prevent degradation and ensure its performance as a reliable substrate for glutamyl endopeptidases. The compound is susceptible to moisture and temperature fluctuations.

Quantitative Data Summary

For ease of reference, the following table summarizes the key storage and solubility parameters for this compound.

| Parameter | Condition | Details |

| Storage (Solid) | Long-term | Store at or below -15°C. |

| Shipping | Typically shipped at room temperature. | |

| Storage (Solution) | Stock Solution (-80°C) | Stable for up to 6 months. |

| Stock Solution (-20°C) | Stable for up to 1 month. | |

| Solubility | Dimethyl Sulfoxide (DMSO) | Soluble. |

| Ethanol | Information not readily available. | |

| Water | Sparingly soluble. |

Handling and Preparation of Solutions

When handling this compound, standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed. To prepare a stock solution, it is recommended to dissolve the solid compound in a minimal amount of pure DMSO before diluting to the final concentration with the appropriate assay buffer. It is crucial to ensure the compound is fully dissolved before use in enzymatic assays.

Experimental Protocol: Glutamyl Endopeptidase Activity Assay

This compound is a widely used chromogenic substrate for measuring the activity of glutamyl endopeptidases. The enzymatic cleavage of the peptide bond C-terminal to the glutamate residue releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically.

Principle of the Assay

The enzymatic reaction results in the release of p-nitroaniline (pNA), which leads to an increase in absorbance at 405 nm. The rate of this absorbance change is directly proportional to the enzyme's activity under the given conditions.

Materials

-

This compound

-

Glutamyl endopeptidase (e.g., from Bacillus licheniformis)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

DMSO (for stock solution)

-

Microplate reader or spectrophotometer capable of reading at 405 nm

-

96-well microplate or cuvettes

Method

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10-20 mM.

-

Working Solution: Dilute the stock solution with the assay buffer to the desired final concentrations for the assay. A common range for substrate concentration in the final reaction mixture is 0.1 to 2 mM, depending on the enzyme's kinetic properties (Km).

-

Enzyme Preparation: Prepare a solution of the glutamyl endopeptidase in the assay buffer to a suitable concentration.

-

Assay Setup:

-

Add a defined volume of the substrate working solution to each well of the microplate.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 42°C).

-

Initiate the reaction by adding a specific volume of the enzyme solution to each well.

-

-

Measurement: Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. Record data at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 8,800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

-

Visualizing Workflows and Pathways

To further clarify the handling and experimental procedures, the following diagrams illustrate the key processes.

Methodological & Application

Application Notes and Protocols for the Continuous Kinetic Assay of Proteases Using Z-Phe-Leu-Glu-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Phe-Leu-Glu-pNA is a chromogenic peptide substrate designed for the sensitive and continuous kinetic analysis of various proteases, with a particular specificity for glutamyl endopeptidases and chymotrypsin-like serine proteases.[1] The substrate consists of a tripeptide sequence (Phe-Leu-Glu) that mimics the natural recognition sites of these enzymes, linked to a p-nitroaniline (pNA) chromophore. Enzymatic cleavage of the amide bond between the glutamate residue and pNA releases the yellow-colored p-nitroaniline, which can be continuously monitored by measuring the increase in absorbance at 405 nm. This direct relationship between product formation and absorbance change allows for real-time measurement of enzyme activity, making it an invaluable tool for enzyme characterization, inhibitor screening, and kinetic studies.

Principle of the Assay

The enzymatic hydrolysis of the colorless substrate this compound results in the liberation of p-nitroaniline (pNA), a chromogenic product with a maximum absorbance at 405 nm. The initial rate of the reaction is directly proportional to the enzyme concentration, under conditions of substrate saturation. By monitoring the change in absorbance over time, the reaction velocity can be determined, and key kinetic parameters such as the Michaelis constant (K_m) and the maximal velocity (V_max) can be calculated.

Signaling Pathway and Experimental Workflow Diagrams

Materials and Reagents

-

This compound substrate

-

Purified enzyme (e.g., α-chymotrypsin, glutamyl endopeptidase)

-

Assay Buffer (see recommendations below)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplates or cuvettes

-

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

Reagent Preparation

5.1.1. This compound Stock Solution (e.g., 10 mM)

-

Dissolve the appropriate amount of this compound in DMSO to prepare a 10 mM stock solution.

-

Store the stock solution in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

5.1.2. Enzyme Working Solution

-

Prepare a stock solution of the enzyme in a suitable buffer (e.g., 1 mM HCl for α-chymotrypsin).

-

Immediately before the assay, dilute the enzyme stock solution to the desired working concentration in the appropriate cold Assay Buffer. The final enzyme concentration should be determined empirically but typically falls in the nanomolar range.

5.1.3. Assay Buffer The optimal buffer conditions are dependent on the specific enzyme being assayed.

-

For Glutamyl Endopeptidases (e.g., from Bacillus licheniformis) : A pH range of 7.5 to 8.5 is generally optimal. A recommended buffer is 50 mM Tris-HCl, pH 8.0.[1]

-

For Chymotrypsin : A pH of 7.8 is often used for chymotrypsin assays. A recommended buffer is 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂.

-

For other proteases like trypsin and subtilisin : An optimal pH is often between 6.0 and 7.0.[1]

Continuous Kinetic Assay in a 96-Well Microplate

-

Prepare the Assay Plate : Add the following reagents to each well of a 96-well microplate. It is recommended to perform all assays in triplicate. Include control wells without the enzyme to measure the rate of non-enzymatic substrate hydrolysis.

| Reagent | Volume (µL) for a 200 µL final volume | Final Concentration |

| Assay Buffer | Varies | See section 5.1.3. |

| This compound working solution | 20 | Varies (e.g., 0.1 - 2 mM) |

| Enzyme Working Solution | 20 | Varies |

-

Pre-incubation : Pre-incubate the microplate containing the Assay Buffer and substrate at the optimal temperature for the enzyme (e.g., 37°C or 42°C for some glutamyl endopeptidases) for 5-10 minutes to ensure temperature equilibration.[1]

-

Initiate the Reaction : Add the Enzyme Working Solution to each well to start the reaction.

-

Measure Absorbance : Immediately place the microplate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes. Ensure the reaction is in the linear phase.

Continuous Kinetic Assay in a Spectrophotometer (Cuvette)

-

Prepare the Reaction Mixture : In a cuvette, mix the Assay Buffer and the this compound working solution.

-

Blank the Spectrophotometer : Use the mixture from step 1 to zero the spectrophotometer at 405 nm.

-

Initiate the Reaction : Add the Enzyme Working Solution to the cuvette, mix quickly by inversion, and immediately start the measurement.

-

Monitor Absorbance : Record the absorbance at 405 nm continuously or at short intervals for several minutes.

Data Analysis

-

Calculate the Rate of Reaction (Initial Velocity, V₀) :

-

Plot the absorbance at 405 nm versus time (in minutes).

-

Determine the initial linear portion of the curve.

-

Calculate the slope of this linear portion (ΔAbs/Δt). This represents the initial velocity (V₀) in Absorbance units per minute.

-

Subtract the rate of the no-enzyme control from the rate of the enzyme-containing samples.

-

-

Convert Absorbance Rate to Molar Rate :

-

Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of change in the concentration of pNA.

-

V₀ (M/min) = (ΔAbs / Δt) / (ε * l)

-

Where:

-

ΔAbs / Δt is the rate of absorbance change per minute.

-

ε is the molar extinction coefficient of p-nitroaniline (pNA). A commonly used value is 9,900 M⁻¹cm⁻¹. However, it is recommended to generate a pNA standard curve under the specific assay conditions to determine a more accurate extinction coefficient.

-

l is the path length of the light beam through the sample in cm. For a standard 96-well plate with a 200 µL volume, the path length is typically around 0.5 cm, but this should be verified for the specific microplate and reader used. For a standard cuvette, l = 1 cm.

-

-

-

-

Determine Kinetic Parameters (K_m and V_max) :

-

Perform the assay with a fixed enzyme concentration and varying concentrations of the this compound substrate.

-

Calculate the initial velocity (V₀) for each substrate concentration.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the K_m and V_max values.

-

V₀ = (V_max * [S]) / (K_m + [S])

-

-

Quantitative Data Summary

The following table summarizes known kinetic parameters for this compound with specific enzymes. Note that these values can vary depending on the specific assay conditions.

| Enzyme | Organism | K_m (mM) | V_max | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) |

| Serine Protease (SprE) | Enterococcus faecalis | 1.027 ± 0.1529 | 31.99 ± 2.158 (units not specified) | Not Reported |

| Serine Protease (SSP) | Staphylococcus aureus | Not Reported | Not Reported | 2.6 x 10⁴ |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background absorbance | Substrate instability or contamination | Prepare fresh substrate solution. Run a no-enzyme control and subtract the background rate. |

| No or low enzyme activity | Inactive enzyme, incorrect buffer pH or temperature | Check enzyme storage and handling. Optimize assay conditions (pH, temperature). |

| Non-linear reaction progress curve | Substrate depletion, product inhibition, or enzyme instability | Use a lower enzyme concentration or a shorter reaction time. Ensure the initial velocity is calculated from the linear phase. |

| Precipitation in the well | Low solubility of the substrate or other components | Ensure the final DMSO concentration is low (typically <5%). Check the solubility of all reagents in the assay buffer. |

References

Application Notes and Protocols for Spectrophotometric Measurement of Enzyme Activity with Z-Phe-Leu-Glu-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromogenic substrate Z-Phe-Leu-Glu-pNA is a valuable tool for the sensitive and continuous measurement of the activity of specific proteases, primarily glutamyl endopeptidases. These enzymes cleave peptide bonds on the carboxyl side of glutamic acid residues. The enzymatic cleavage of this compound liberates the yellow-colored p-nitroaniline (pNA), which can be quantified by monitoring the increase in absorbance at 405 nm. This application note provides a detailed protocol for utilizing this compound in enzyme activity assays, including kinetic analysis and inhibitor screening. A prominent example of an enzyme assayed with this substrate is the V8 protease (Endoproteinase Glu-C) from Staphylococcus aureus, a serine protease with high specificity for glutamic acid residues. Another such enzyme is the glutamyl endopeptidase from Bacillus licheniformis.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the peptide bond between the glutamic acid (Glu) residue and the p-nitroaniline (pNA) moiety of the substrate. The released pNA has a high molar extinction coefficient at 405 nm, allowing for the real-time monitoring of enzyme activity. The rate of pNA formation is directly proportional to the enzyme activity under initial velocity conditions.

Data Presentation

Table 1: Kinetic Parameters of Glutamyl Endopeptidases with this compound

| Enzyme | Source Organism | Km (mM) | Vmax (µmol/mg/min) | Optimal pH |

| Glutamyl Endopeptidase | Bacillus licheniformis | 1.495 ± 0.034 | 50.237 | 8.5[1] |

| V8 Protease (Endoproteinase Glu-C) | Staphylococcus aureus | Not specified | Not specified | 7.8 - 8.5 |

Table 2: Inhibitors of V8 Protease (Endoproteinase Glu-C)

| Inhibitor | Type of Inhibition | Notes |

| Diisopropyl fluorophosphate (DFP) | Irreversible | A classic inhibitor of serine proteases. |

| α2-Macroglobulin | - | A large plasma protein that inhibits a broad range of proteases.[2] |

| Nα-p-Tosyl-L-lysine chloromethyl ketone (TLCK) | Irreversible | An alkylating agent that modifies the active site histidine residue of certain proteases. |

Experimental Protocols

Materials and Reagents

-

This compound substrate

-

Glutamyl endopeptidase (e.g., V8 protease from Staphylococcus aureus or glutamyl endopeptidase from Bacillus licheniformis)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8, or 0.1 M Ammonium Bicarbonate, pH 8.0

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplates (clear, flat-bottom) or cuvettes

-

Inhibitor compounds (for inhibitor screening)

Preparation of Reagents

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer (e.g., 50 mM Ammonium Acetate, pH 4.0 for V8 protease). The final concentration will depend on the specific activity of the enzyme preparation. Store according to the manufacturer's instructions.

-

Assay Buffer: Prepare the desired assay buffer and bring it to the assay temperature (e.g., 37°C).

Enzyme Activity Assay Protocol

-

Prepare the Reaction Mixture: In a 96-well microplate, add the following components in order:

-

Assay Buffer (to a final volume of 200 µL)

-

Substrate solution (e.g., 20 µL of a 10x final concentration)

-

-

Pre-incubate: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

-

Initiate the Reaction: Add the enzyme solution (e.g., 20 µL) to each well to initiate the reaction. Mix gently.

-

Measure Absorbance: Immediately start monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 or 60 seconds) for a set period (e.g., 10-30 minutes). Ensure the reaction is in the linear range.

Calculation of Enzyme Activity

The rate of the reaction can be calculated from the linear portion of the absorbance versus time plot (ΔAbs/Δt). The enzyme activity can then be calculated using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔAbs/Δt) * V / (ε * l * [E])

Where:

-

ΔAbs/Δt: The change in absorbance per minute.

-

V: The final reaction volume in mL.

-

ε: The molar extinction coefficient of p-nitroaniline (9920 M⁻¹cm⁻¹ at 405 nm).

-

l: The path length of the cuvette or microplate well in cm.

-

[E]: The final concentration of the enzyme in mg/mL.

Inhibitor Screening Protocol

-

Prepare the Reaction Mixture with Inhibitor: In a 96-well microplate, add the following components in order:

-

Assay Buffer

-

Inhibitor solution (at various concentrations)

-

Enzyme solution

-

-

Pre-incubate: Pre-incubate the plate with the enzyme and inhibitor at the desired temperature for a specified time (e.g., 15-30 minutes) to allow for binding.

-

Initiate the Reaction: Add the substrate solution to each well to initiate the reaction.

-

Measure Absorbance and Calculate Inhibition: Monitor the absorbance at 405 nm as described above. The percent inhibition can be calculated as follows:

% Inhibition = [ (Activity_control - Activity_inhibitor) / Activity_control ] * 100

The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow

Caption: A flowchart of the enzyme activity assay protocol.

Signaling Pathway: Role of Endopeptidases in Cancer Invasion and Metastasis

While a specific signaling pathway for V8 protease in cancer is not well-defined, the role of endopeptidases in promoting cancer invasion and metastasis through pathways like AKT and MAPK is established. The following diagram illustrates a representative pathway based on the function of asparaginyl endopeptidase, which can be conceptually similar for other proteases involved in cancer progression.

References

Application Notes and Protocols for Protease Inhibitor Screening using Z-Phe-Leu-Glu-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide Z-Phe-Leu-Glu-pNA is a valuable chromogenic substrate for the in vitro assessment of various proteases, particularly glutamyl endopeptidases. Its specific structure allows for a straightforward and quantifiable method to determine enzyme activity and to screen for potential protease inhibitors. Upon enzymatic cleavage at the C-terminal of the glutamate residue, the p-nitroaniline (pNA) molecule is released, which produces a distinct yellow color that can be measured spectrophotometrically. This application note provides a detailed protocol for the use of this compound in protease inhibitor screening assays.

The study of proteases is critical in drug discovery, as these enzymes are implicated in a wide range of physiological and pathological processes, including cancer and viral infections. The ability to screen for and identify compounds that inhibit the activity of specific proteases is a key step in the development of novel therapeutics.

Principle of the Assay

The this compound substrate is designed to mimic the natural cleavage site of certain proteases. The assay's principle is based on the enzymatic hydrolysis of the amide bond between the glutamic acid (Glu) residue and the p-nitroaniline (pNA) moiety. In its intact, peptide-bound form, pNA is colorless. However, upon cleavage by a protease, the liberated pNA has a molar extinction coefficient of 17,400 M⁻¹ cm⁻¹ at 405 nm, allowing for the sensitive detection and quantification of enzymatic activity. The rate of pNA release is directly proportional to the protease activity. In the presence of an inhibitor, the rate of this reaction will decrease, enabling the determination of the inhibitor's potency.

Data Presentation

Enzyme Kinetic Parameters

The efficiency of a protease in cleaving the this compound substrate can be characterized by its Michaelis-Menten kinetics. The key parameters are the Michaelis constant (Kₘ), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and the catalytic rate constant (kcat). A lower Kₘ value signifies a higher affinity of the enzyme for the substrate.

| Protease | Substrate | Kₘ (mM) | kcat/Kₘ (M⁻¹s⁻¹) | Optimal pH |

| Bacillus licheniformis glutamyl endopeptidase (GSE-BL) | This compound | ~1.48 | Not specified | 7.5 - 8.0 |

| Staphylococcus aureus V8 protease (Endoproteinase-Glu-C) | Boc-Ala-Leu-Leu-Glu-pNA | 0.25 | Not specified | 7.8 |

| Streptomyces griseus endopeptidase (GluSGP) | Boc-Ala-Phe-Pro-Glu-pNA | 0.41 | Not specified | 8.8 |

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., buffer, ionic strength, temperature).

Inhibitor Potency (IC₅₀)

The potency of a protease inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The determination of IC₅₀ values is a critical step in the characterization of potential drug candidates.

| Target Protease | Inhibitor | IC₅₀ (µM) |

| Serine Protease | Diisopropylfluorophosphate (DFP) | Not specified |

| Serine Protease | Phenylmethylsulfonyl fluoride (PMSF) | Not specified |

| Prolyl Endopeptidase | Synthetic Peptide | 29.8 - 650.5 |

Note: Specific IC₅₀ values are highly dependent on the enzyme, inhibitor, and assay conditions and are typically determined experimentally.

Experimental Protocols

Materials and Reagents

-

This compound substrate

-

Protease of interest (e.g., Staphylococcus aureus V8 protease)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

Test inhibitors

-

Positive control inhibitor (if available)

-

Solvent for substrate and inhibitors (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Preparation of Reagents

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to the optimal value for the specific protease being assayed (e.g., pH 7.8 for S. aureus V8 protease).

-

Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.

-

Enzyme Stock Solution: Prepare a stock solution of the protease in the assay buffer. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Inhibitor Stock Solutions: Dissolve test compounds and control inhibitors in DMSO to a stock concentration (e.g., 10 mM). Prepare a serial dilution of each inhibitor in DMSO.

Protease Activity Assay (96-Well Plate Format)

-

Add 50 µL of assay buffer to all wells of a 96-well plate.

-

Add 2 µL of the serially diluted test inhibitors to the appropriate wells. For control wells, add 2 µL of DMSO (no inhibitor control) or 2 µL of a known inhibitor (positive control).

-

Add 25 µL of the protease solution to each well.

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the this compound substrate solution (diluted in assay buffer to the desired final concentration, typically at or below the Kₘ value).

-

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes using a microplate reader.

Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/Δt).

-

Normalize the reaction rates of the wells containing inhibitors to the rate of the no-inhibitor control (set to 100% activity).

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Caption: Workflow for protease inhibitor screening using this compound.

Caption: Principle of the chromogenic protease assay.

Measuring Peptidylglutamyl-Peptide-Hydrolyzing (PGPH) Activity with Z-Phe-Leu-Glu-pNA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substrate Z-Phe-Leu-Glu-pNA is a valuable tool for the study of proteases that exhibit peptidylglutamyl-peptide-hydrolyzing (PGPH) activity. This chromogenic substrate allows for the continuous monitoring of enzyme activity through the release of p-nitroaniline (pNA), which can be detected spectrophotometrically. This document provides detailed application notes and protocols for measuring PGPH activity using this compound, with a focus on its application in research and drug discovery.

The PGPH activity is one of the three major proteolytic activities of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of most intracellular proteins.[1] This system plays a crucial role in a variety of cellular processes, including cell cycle regulation, signal transduction, and apoptosis. Consequently, inhibitors of proteasome activity are of significant interest as potential therapeutic agents, particularly in oncology.

Principle of the Assay

The assay is based on the enzymatic cleavage of the peptide bond C-terminal to the glutamate residue in the this compound substrate by an enzyme with PGPH activity. This cleavage releases the chromophore p-nitroaniline (pNA), which results in an increase in absorbance at 405 nm. The rate of the increase in absorbance is directly proportional to the enzyme activity.

Data Presentation

Table 1: Representative Kinetic Parameters for PGPH Activity

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| This compound | Purified 20S Proteasome | 50 - 200 | 100 - 500 | 7.5 - 8.0 | 37 |

| Z-Leu-Leu-Glu-βNA | Purified 20S Proteasome | 150 | 250 | 7.8 | 37 |

*Note: The kinetic constants for this compound are representative values and may vary depending on the specific experimental conditions and enzyme purity. Researchers should determine these values empirically for their system.

Table 2: Representative IC50 Values for Proteasome Inhibitors on PGPH Activity

| Inhibitor | Target | IC50 (nM) for PGPH Activity* |

| MG132 | Proteasome (ChTL, TL, PGPH) | 100 - 500 |

| Bortezomib | Proteasome (primarily ChTL) | >1000 |

| AAF-cmk | TPPII and Proteasome (PGPH) | 1000 - 10000[2] |

*Note: IC50 values are highly dependent on assay conditions, including substrate concentration and enzyme source. The values presented are for illustrative purposes.

Experimental Protocols

Protocol 1: Standard Assay for Measuring PGPH Activity

This protocol is designed for a standard single-point or kinetic measurement of PGPH activity in a 96-well plate format.

Materials:

-

PGPH-containing sample (e.g., purified 20S proteasome, cell lysate)

-

This compound substrate stock solution (10 mM in DMSO)

-

Assay Buffer: 50 mM HEPES, pH 7.8, containing 0.5 mM EDTA and 0.03% (w/v) SDS

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Procedure:

-

Prepare the Substrate Working Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM). It is recommended to determine the optimal substrate concentration empirically, ideally at or near the Km value.

-

Prepare the Enzyme Dilution: Dilute the PGPH-containing sample in Assay Buffer to a concentration that results in a linear rate of pNA release over the desired time course.

-

Set up the Assay Plate:

-

Blank wells: Add 100 µL of Assay Buffer.

-

Enzyme control wells: Add 50 µL of the diluted enzyme and 50 µL of Assay Buffer without substrate.

-

Substrate control wells: Add 50 µL of Assay Buffer and 50 µL of the substrate working solution.

-

Test wells: Add 50 µL of the diluted enzyme.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Add 50 µL of the pre-warmed substrate working solution to the test wells and enzyme control wells to bring the total volume to 100 µL.

-

Measure Absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm. For a kinetic assay, take readings every 1-2 minutes for 30-60 minutes. For a single-point assay, incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) and then measure the final absorbance.

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

For kinetic assays, determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

For single-point assays, calculate the change in absorbance (ΔAbs) by subtracting the initial absorbance (or the absorbance of the enzyme control) from the final absorbance.

-

Convert the ΔAbs or ΔAbs/min to the concentration of pNA produced using a pNA standard curve. The molar extinction coefficient of pNA at 405 nm is approximately 9,600 M-1cm-1.

-

Protocol 2: High-Throughput Screening (HTS) for PGPH Inhibitors

This protocol is adapted for screening a compound library for inhibitors of PGPH activity in a 384-well plate format.

Materials:

-

All materials from Protocol 1

-

384-well clear, flat-bottom microplate

-

Compound library dissolved in DMSO

-

Automated liquid handling system (recommended)

Procedure:

-

Compound Plating: Using an acoustic dispenser or other liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of the 384-well plate. Also, include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.

-

Enzyme Addition: Add 10 µL of the diluted PGPH enzyme solution to each well, except for the negative control wells (add 10 µL of Assay Buffer instead).

-

Pre-incubation with Inhibitor: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of the substrate working solution (at 2x the final desired concentration) to all wells to start the reaction. The final volume in each well should be 20 µL.

-